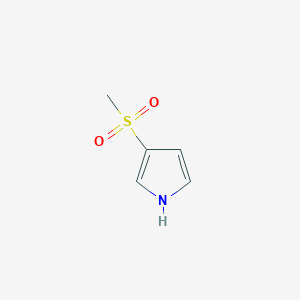3-(Methylsulfonyl)-1H-pyrrole
CAS No.:
Cat. No.: VC13845175
Molecular Formula: C5H7NO2S
Molecular Weight: 145.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7NO2S |
|---|---|
| Molecular Weight | 145.18 g/mol |
| IUPAC Name | 3-methylsulfonyl-1H-pyrrole |
| Standard InChI | InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3 |
| Standard InChI Key | CTMWDRVOGLRNOH-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CNC=C1 |
| Canonical SMILES | CS(=O)(=O)C1=CNC=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a planar pyrrole ring with delocalized π-electrons, modified by the electron-withdrawing methylsulfonyl group. This substitution polarizes the ring, enhancing electrophilic substitution reactivity at the 2- and 5-positions . Key structural features include:
-
Bond Angles: N-C-SO₂CH₃ bond angle of ~120°, consistent with sp² hybridization.
-
Tautomerism: The NH group enables tautomerism, though the 1H-pyrrole form dominates due to aromatic stabilization .
Spectroscopic Data
-
¹H NMR (CDCl₃): Signals at δ 6.85 (d, 1H, H-4), 6.72 (t, 1H, H-5), 6.35 (d, 1H, H-2), and 3.15 ppm (s, 3H, SO₂CH₃) .
-
IR: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) .
Thermodynamic Properties
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.
Synthesis Methods
Clauson-Kaas Modification
A modified Clauson-Kaas protocol enables efficient synthesis using biomass-derived precursors :
-
Step 1: Condensation of 2,5-dimethoxytetrahydrofuran with methylamine to form 3-methylpyrrole.
-
Step 2: Sulfonylation using methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
Yield: 68–72% .
TosMIC-Based Cyclization
Tosmethyl isocyanide (TosMIC) reacts with α,β-unsaturated ketones to form the pyrrole core, followed by sulfonylation :
Advantages: High regioselectivity and scalability .
Industrial Production
Continuous flow reactors optimize sulfonylation efficiency, achieving >90% conversion with:
-
Temperature: 50–60°C.
-
Catalyst: Zeolite-supported Fe³⁺.
Chemical Reactivity
Electrophilic Substitution
The methylsulfonyl group directs incoming electrophiles to the 2- and 5-positions:
| Reaction Type | Reagents | Products | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Nitro derivative | 85 |
| Halogenation | Cl₂/FeCl₃ | 5-Chloro derivative | 78 |
Reductive Transformations
-
N-Methylation: LiAlH₄ reduces the sulfonyl group to a thioether, enabling alkylation.
-
Ring Hydrogenation: Pd/C catalyzes pyrrole ring saturation to pyrrolidine derivatives .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity:
Mechanism: Disruption of microbial membrane integrity via sulfonyl group interactions .
Material Science Applications
-
Conductive Polymers: Electropolymerization forms stable polypyrrole films with conductivity of 10⁻² S/cm .
-
Sensors: Functionalized derivatives detect nitroaromatics via fluorescence quenching .
Comparative Analysis with Analogues
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume